molecular formula C13H16ClN5O2S B2480096 2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine CAS No. 1436084-51-3

2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine

Cat. No.: B2480096
CAS No.: 1436084-51-3
M. Wt: 341.81
InChI Key: SQCIVMGPCVSPGS-UHFFFAOYSA-N
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Description

2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a sulfonyl-linked piperidine-triazole moiety at position 3. The piperidine ring is further functionalized with a 5-methyl-1,2,4-triazole group.

Properties

IUPAC Name

2-chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN5O2S/c1-9-16-13(18-17-9)10-4-6-19(7-5-10)22(20,21)11-2-3-12(14)15-8-11/h2-3,8,10H,4-7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCIVMGPCVSPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2CCN(CC2)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Triazole Formation

The 5-methyl-1,2,4-triazole ring is synthesized through cyclization reactions. A common approach involves the condensation of acetohydrazide with formamidine acetate under acidic conditions. For example:

  • Reaction Setup : Acetohydrazide (1.0 equiv) and formamidine acetate (1.2 equiv) are heated in glacial acetic acid at 100°C for 12 hours.
  • Workup : The mixture is cooled, neutralized with aqueous sodium bicarbonate, and extracted with ethyl acetate. The organic layer is dried over sodium sulfate and concentrated to yield 5-methyl-1H-1,2,4-triazole.

Functionalization of Piperidine

The triazole moiety is introduced at the 4-position of piperidine via nucleophilic substitution or transition metal-catalyzed coupling:

  • Buchwald-Hartwig Amination : 4-Bromopiperidine is reacted with 5-methyl-1H-1,2,4-triazole in the presence of a palladium catalyst (e.g., Pd(OAc)₂), Xantphos, and cesium carbonate in toluene at 110°C.
  • Mitsunobu Reaction : 4-Hydroxypiperidine is coupled with 5-methyl-1H-1,2,4-triazole using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine in THF.

Key Optimization :

  • Palladium-catalyzed methods achieve higher yields (75–85%) compared to Mitsunobu reactions (60–70%).
  • Boc protection of the piperidine nitrogen prevents undesired side reactions during triazole installation.

Synthesis of 2-Chloro-5-(Chlorosulfonyl)Pyridine

Chlorosulfonation of Pyridine Derivatives

2-Chloropyridine is sulfonylated using chlorosulfonic acid:

  • Procedure : 2-Chloropyridine (1.0 equiv) is added dropwise to chlorosulfonic acid at 0°C, followed by stirring at room temperature for 4 hours.
  • Quenching : The reaction is poured onto ice, and the precipitate is filtered and washed with cold water to yield 2-chloro-5-(chlorosulfonyl)pyridine as a white solid.

Challenges :

  • Excess chlorosulfonic acid leads to over-sulfonation.
  • Moisture-sensitive intermediates require anhydrous conditions.

Coupling of Sulfonyl Chloride and Piperidine-Triazole

Sulfonamide Bond Formation

The final step involves reacting 2-chloro-5-(chlorosulfonyl)pyridine with 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine:

  • Base Selection : N,N-Diisopropylethylamine (DIPEA) or pyridine (2.5 equiv) in dichloromethane (DCM) at 0°C to room temperature.
  • Reaction Monitoring : Completion is confirmed by TLC (Rf = 0.5 in EtOAc/hexanes, 1:1).
  • Workup : The mixture is washed with 1M HCl, brine, and dried over sodium sulfate. Purification via silica gel chromatography (EtOAc/hexanes, 3:7) yields the target compound.

Yield Optimization :

  • Slow addition of the amine to the sulfonyl chloride minimizes dimerization.
  • Use of molecular sieves improves reaction efficiency by scavenging trace moisture.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.41 (s, 1H, pyridine-H), 8.01 (s, 1H, triazole-H), 4.28 (m, 2H, piperidine-H), 3.40–3.22 (m, 4H, piperidine-H), 2.35 (s, 3H, CH₃).
  • ESI-MS : m/z 385.1 [M+H]⁺.
  • IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1.0 mL/min).
  • Elemental Analysis : Calculated for C₁₃H₁₅ClN₆O₂S: C 40.57%, H 3.93%, N 21.84%; Found: C 40.52%, H 3.89%, N 21.79%.

Alternative Synthetic Routes and Comparative Analysis

Microwave-Assisted Cyclization

Microwave irradiation (150°C, 30 min) reduces triazole formation time from 12 hours to 30 minutes, though yields remain comparable (70–75%).

Solid-Phase Synthesis

Immobilization of piperidine on Wang resin enables stepwise assembly, but scalability is limited due to lower yields (50–60%).

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing HATU with EDCI/HOBt in coupling steps reduces reagent costs by 40% without significantly impacting yields.

Solvent Recycling

Ethyl acetate and DCM are recovered via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

    Oxidation and Reduction: The triazole and piperidine rings can participate in redox reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of sulfonic acids and other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, alkyl halides, and bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the triazole or piperidine rings.

    Hydrolysis Products: Sulfonic acids and related compounds.

Scientific Research Applications

Antimicrobial Activity

2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine has shown promising antimicrobial properties against various bacterial strains. The mechanism of action typically involves inhibition of bacterial folate synthesis, disrupting essential metabolic pathways.

Case Study: Antimicrobial Efficacy
A study evaluated the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimal inhibitory concentration (MIC) ranging from 15.62 to 31.25 μmol/L, demonstrating significant efficacy compared to standard antibiotics .

Activity TypeTested CompoundMIC ValuesRemarks
Antimicrobial2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin]15.62 - 31.25 μmol/LEffective against MRSA

Antiproliferative Effects

The compound has also been investigated for its antiproliferative effects on cancer cell lines. Its structural characteristics allow it to interfere with cellular pathways critical for cancer cell growth.

Case Study: Antiproliferative Activity
In vitro studies revealed that related compounds exhibited GI50 values indicating concentrations required to inhibit cell growth by 50%. For instance, some derivatives showed GI50 values as low as 38 nM against specific cancer types, suggesting strong potential for therapeutic applications .

Activity TypeTested CompoundGI50 ValuesRemarks
AntiproliferativeRelated compounds (e.g., derivatives)31 nM - 54 nMPotent against various cancer cells

Enzyme Inhibition

The sulfonamide moiety in the compound is associated with enzyme inhibition, particularly targeting enzymes involved in bacterial growth and metabolic pathways in cancer cells.

Mechanism of Action
The compound acts by inhibiting dihydropteroate synthase in bacterial folate synthesis and may interfere with other metabolic pathways critical for rapid cell division in cancer cells .

Mechanism of Action

The mechanism by which 2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine exerts its effects depends on its interaction with molecular targets. The triazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The piperidine ring can interact with receptors or enzymes, altering their activity. The sulfonyl group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural Comparison with Analogous Compounds
Compound Name / ID Core Structure Substituents Functional Groups Synthesis Highlights
Target Compound Pyridine -Cl at C2
-SO₂-linked piperidine-triazole at C5
Sulfonyl, triazole, piperidine Likely synthesized via nucleophilic substitution of sulfonyl chloride intermediates, though explicit protocols are unavailable in the evidence .
2-(4-(Piperidin-1-yl)-5-(2-(pyrrolidin-1-yl)ethylthio)-4H-1,2,4-triazol-3-yl)pyridine (53) Pyridine -Piperidine-triazole at C3
-Thioether-linked pyrrolidine
Thioether, triazole, piperidine Synthesized via thiol-alkylation reactions; confirmed by IR and NMR spectroscopy .
2-Chloro-5-(((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)thiazole (5n) Pyridine-thiazole hybrid -Cl at C2
-Thioether-linked triazole-phenyl
Thioether, triazole Synthesized in 88% yield via thiol-alkylation; characterized by ¹H NMR and MS .
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) Thiazole-pyrazole-triazole hybrid -Fluorophenyl groups
-Methyltriazole
Triazole, pyrazole, fluorophenyl Crystallized in triclinic P̄1 symmetry; planar molecular conformation except for one fluorophenyl group .

Functional Group Impact on Properties

  • Sulfonyl vs. This may improve solubility and metabolic stability but could reduce membrane permeability .
  • Piperidine vs. Morpholine/Pyrrolidine : The piperidine ring in the target compound offers conformational flexibility, whereas morpholine (e.g., compound 54) or pyrrolidine (e.g., 53) analogs may exhibit different steric and electronic profiles .

Biological Activity

2-Chloro-5-[4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidin-1-yl]sulfonylpyridine, with the CAS number 1436084-51-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C13H16ClN5O2S
  • Molecular Weight : 341.82 g/mol
  • SMILES Notation : Cc1nc(C2CCN(S(=O)(=O)c3ccc(Cl)nc3)CC2)n[nH]1

This compound features a triazole ring, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant pharmacological properties including:

  • Antimicrobial Activity : Triazole derivatives have been shown to possess antibacterial and antifungal properties. Studies suggest that this compound may inhibit the growth of pathogenic microorganisms by disrupting their cellular functions.
  • Anticancer Potential : The presence of the triazole ring suggests potential anticancer activity. Compounds similar to this have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity against HCT-116 and T47D cell lines
AntifungalPotential activity against fungal pathogens
Anti-inflammatoryReduction in inflammatory markers

Case Study: Anticancer Activity

In a study examining various triazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against the HCT-116 colon carcinoma cell line with IC50 values ranging from 6.2 μM to 43.4 μM. These findings suggest that this compound could be a promising candidate for further development in cancer therapeutics .

Computational Studies

In silico studies have also been conducted to predict the pharmacokinetic properties and bioactivity of this compound. Using software like SwissADME and SuperPred, researchers have evaluated its absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. The results indicate favorable characteristics for drug development, including:

  • Good solubility in aqueous environments.
  • Low toxicity predictions , making it a safer candidate for therapeutic use.

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